Hexafluoropropene trimer, 97 Hexafluoropropene trimer, 97
Brand Name: Vulcanchem
CAS No.:
VCID: VC18493146
InChI: InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+
SMILES:
Molecular Formula: C9F18
Molecular Weight: 450.07 g/mol

Hexafluoropropene trimer, 97

CAS No.:

Cat. No.: VC18493146

Molecular Formula: C9F18

Molecular Weight: 450.07 g/mol

* For research use only. Not for human or veterinary use.

Hexafluoropropene trimer, 97 -

Specification

Molecular Formula C9F18
Molecular Weight 450.07 g/mol
IUPAC Name (E)-1,1,1,2,3,5,6,6,6-nonafluoro-2,4,5-tris(trifluoromethyl)hex-3-ene
Standard InChI InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+
Standard InChI Key LSSVYTAUPWOSRM-OWOJBTEDSA-N
Isomeric SMILES C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/C(F)(F)F
Canonical SMILES C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

Hexafluoropropene trimer, 97%, is a perfluorinated compound formed by the trimerization of hexafluoropropene (C3F6\text{C}_3\text{F}_6). The trimerization process yields three primary isomers, designated as T-1, T-2, and T-3, which differ in the arrangement of their carbon-fluorine bonds . These isomers share the molecular formula C9F18\text{C}_9\text{F}_{18}, but their distinct structures influence physical properties such as boiling points and reactivity.

Table 1: Key Identifiers of Hexafluoropropene Trimer, 97%

PropertyValueSource
CAS Number6792-31-0
Molecular FormulaC9F18\text{C}_9\text{F}_{18}
Molecular Weight450.07 g/mol
Boiling Point110–115 °C
Density1.83 g/mL at 25 °C
Flash Point24 °C (75 °F)

Discrepancies in CAS Numbers and Nomenclature

Synthesis and Manufacturing

Polymerization Process

The synthesis of hexafluoropropene trimer involves the controlled polymerization of hexafluoropropene gas (C3F6\text{C}_3\text{F}_6) using catalysts such as cesium fluoride or potassium fluoride. The reaction typically proceeds under anhydrous conditions at temperatures between 50–80 °C, with precise time management to minimize side reactions and optimize yield.

3 C3F6CatalystC9F18+Byproducts3\ \text{C}_3\text{F}_6 \xrightarrow{\text{Catalyst}} \text{C}_9\text{F}_{18} + \text{Byproducts}

Challenges in Isomer Separation

The trimerization process produces a mixture of isomers, necessitating advanced chromatographic techniques for separation. Industrial-scale production often retains the isomer mixture (T-1, T-2, T-3) due to the high cost and complexity of isolation. This mixture is commercially labeled as "Hexafluoropropene trimer, 97%," reflecting the combined purity of the three isomers .

Physical and Chemical Properties

Thermal and Physical Characteristics

Hexafluoropropene trimer exhibits high thermal stability, with a boiling point range of 110–115 °C and a density of 1.83 g/mL at 25 °C . Its low flash point (24 °C) classifies it as a flammable liquid, requiring storage at 2–8 °C to prevent degradation .

Table 2: Physical Properties of Hexafluoropropene Trimer, 97%

PropertyValue
Boiling Point110–115 °C
Density1.83 g/mL
Vapor PressureNot reported
SolubilityInsoluble in water

Spectroscopic and Structural Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the perfluorinated structure of the trimer. The absence of hydrogen atoms in C9F18\text{C}_9\text{F}_{18} results in simplified 19F^{19}\text{F}-NMR spectra, with distinct peaks corresponding to each isomer. Infrared (IR) spectroscopy reveals strong C–F stretching vibrations near 1,200–1,300 cm1^{-1}.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The electronegative fluorine atoms in hexafluoropropene trimer make it susceptible to nucleophilic substitution. For example, reaction with primary amines (RNH2\text{RNH}_2) replaces fluorine atoms with amine groups, forming enamines and imines :

C9F18+RNH2C9F17NH2+HF\text{C}_9\text{F}_{18} + \text{RNH}_2 \rightarrow \text{C}_9\text{F}_{17}\text{NH}_2 + \text{HF}

This reactivity is exploited in synthesizing fluorinated derivatives for pharmaceuticals and agrochemicals.

Industrial and Research Applications

  • Photochromic Materials: Used in the preparation of spiroindolinonaphthoxazine derivatives, which exhibit light-sensitive color changes .

  • Lubricants and Coatings: The compound’s chemical inertness and thermal stability make it suitable for high-performance lubricants .

  • Chemical Intermediates: Serves as a precursor for synthesizing fluorinated polymers and surfactants .

Hazard StatementPrecautionary Measure
H226: Flammable liquidP210: Keep away from ignition
H315: Skin irritationP305+P351+P338: Rinse skin
SupplierCountryPurityPrice (USD/g)
Sigma-AldrichUnited States97%3.31
Service Chemical Inc.Germany97%2.65
CAS Organic CompanyUkraine97%2.10

Packaging Options

Suppliers offer quantities ranging from 25 g to 1 kg, with pricing scaling inversely with volume .

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